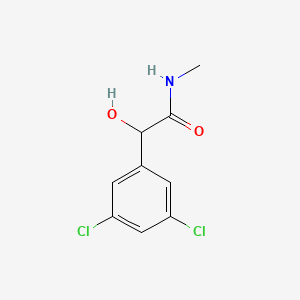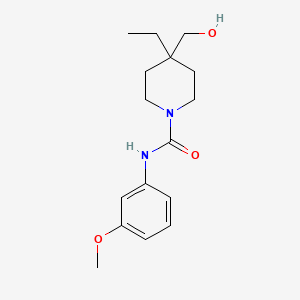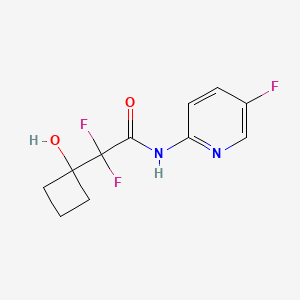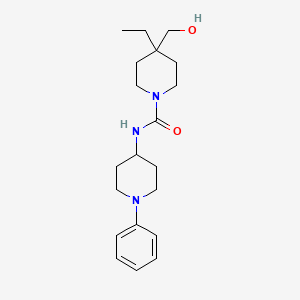
2-(3,5-dichlorophenyl)-2-hydroxy-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dichlorophenyl)-2-hydroxy-N-methylacetamide, also known as DCM, is a synthetic compound that has been widely used in scientific research. It is a member of the amide class of compounds and has been found to have various applications in both biochemical and physiological studies. In
Mecanismo De Acción
2-(3,5-dichlorophenyl)-2-hydroxy-N-methylacetamide works by binding to the active site of FAAH, preventing it from breaking down endocannabinoids. This, in turn, leads to an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The increased levels of endocannabinoids produced by this compound have been found to have various biochemical and physiological effects. These include the reduction of pain and inflammation, the regulation of appetite and metabolism, and the modulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,5-dichlorophenyl)-2-hydroxy-N-methylacetamide in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes or receptors. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, this compound has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Direcciones Futuras
There are many potential future directions for research on 2-(3,5-dichlorophenyl)-2-hydroxy-N-methylacetamide. These include exploring its effects on different physiological processes, developing more selective FAAH inhibitors, and investigating its potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its ability to selectively inhibit FAAH and increase the levels of endocannabinoids in the body. It has various applications in both biochemical and physiological studies and has the potential for future therapeutic applications. However, further research is needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
2-(3,5-dichlorophenyl)-2-hydroxy-N-methylacetamide can be synthesized through a multistep process that involves the reaction of 3,5-dichloroaniline with methyl acetate in the presence of a catalyst. The resulting intermediate is then treated with sodium hydroxide to yield the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
2-(3,5-dichlorophenyl)-2-hydroxy-N-methylacetamide has been used extensively in scientific research due to its ability to inhibit the activity of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, leading to various physiological effects.
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)-2-hydroxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12-9(14)8(13)5-2-6(10)4-7(11)3-5/h2-4,8,13H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEUUDGDFZYMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637179.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide](/img/structure/B6637184.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6637192.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6637205.png)
![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)




![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)
